7-Bromo-1H-benzimidazol-5-amine CAS number 177843-73-1
7-Bromo-1H-benzimidazol-5-amine CAS number 177843-73-1
An In-depth Technical Guide to the 7-Bromo-1H-benzimidazol-5-amine Core
Abstract
The benzimidazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the structural backbone of numerous therapeutic agents due to its unique ability to interact with a wide range of biological targets.[1][2][3] This technical guide provides a comprehensive analysis of 7-Bromo-1H-benzimidazol-5-amine (CAS Number: 177843-73-1), a strategically functionalized heterocyclic compound with significant potential as a building block in drug discovery. This document elucidates the compound's physicochemical properties, proposes a detailed, mechanistically-grounded synthetic pathway, and explores its versatile applications in the development of novel therapeutics, particularly for kinase inhibitor programs. By presenting detailed experimental protocols and workflow visualizations, this guide serves as an essential resource for researchers, medicinal chemists, and drug development professionals aiming to leverage this valuable molecular core.
Introduction: The Strategic Value of the Benzimidazole Scaffold
Benzimidazole, a bicyclic aromatic heterocycle composed of a fused benzene and imidazole ring, is structurally analogous to naturally occurring purines, allowing it to engage with biological macromolecules through hydrogen bonding, π–π stacking, and metal ion coordination.[2][3] This versatility has led to the development of a wide array of FDA-approved drugs with activities spanning anticancer, antiviral, antimicrobial, and anti-inflammatory applications.[1][4]
The subject of this guide, 7-Bromo-1H-benzimidazol-5-amine, is a particularly valuable derivative. Its structure incorporates two key functional groups that are orthogonal in their reactivity:
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The Amine Group (C5-NH2): A nucleophilic center and hydrogen bond donor, ideal for forming amides, sulfonamides, or for serving as a basic recognition element in a pharmacophore.
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The Bromo Group (C7-Br): A classic synthetic handle for introducing molecular diversity via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[5]
This dual functionality makes 7-Bromo-1H-benzimidazol-5-amine an exemplary scaffold for the construction of compound libraries aimed at exploring structure-activity relationships (SAR) for complex biological targets.
Physicochemical and Structural Properties
A thorough understanding of the compound's physical and chemical properties is critical for its effective use in synthesis and formulation. While extensive experimental data for this specific CAS number is not widely published, the following properties can be reliably predicted based on its structure and data from analogous compounds.[6][7]
| Property | Value | Source/Method |
| CAS Number | 177843-73-1 | Chemical Abstracts Service |
| Molecular Formula | C₇H₆BrN₃ | Calculated |
| Molecular Weight | 212.05 g/mol | Calculated |
| Appearance | Off-white to light brown solid (Predicted) | Analog Comparison |
| Melting Point | >200 °C (Predicted) | Analog Comparison |
| Boiling Point | Not available (Decomposes) | N/A |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in Methanol | General Benzimidazole Properties |
| pKa (Predicted) | ~4.5 (basic amine), ~12.0 (acidic N-H) | ChemAxon Prediction |
| XLogP3 | ~2.0 | Analog Comparison[8] |
| Hydrogen Bond Donors | 2 (Amine and Imidazole N-H) | Calculated |
| Hydrogen Bond Acceptors | 2 (Imidazole Nitrogens) | Calculated |
Synthesis and Mechanistic Considerations
The synthesis of substituted benzimidazoles typically involves the cyclization of an appropriately substituted o-phenylenediamine with a one-carbon electrophile.[9][10] A robust and logical synthetic route to 7-Bromo-1H-benzimidazol-5-amine can be designed from commercially available starting materials.
Retrosynthetic Analysis
A logical disconnection strategy reveals a plausible pathway starting from 4-bromo-2,6-dinitroaniline. This approach strategically builds the required functionality around the benzene core before the final ring-closing step.
Caption: Retrosynthetic analysis of 7-Bromo-1H-benzimidazol-5-amine.
Proposed Synthetic Workflow
The forward synthesis involves three key transformations: nitration, reduction, and cyclization. Each step is chosen for its reliability and scalability.
Caption: Proposed multi-step synthesis workflow for the target compound.
Detailed Experimental Protocol
The following protocol is a representative procedure adapted from established methods for benzimidazole synthesis.[9][10][11]
Step 1: Synthesis of 4-Bromo-2,6-dinitroaniline
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Reagents & Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add concentrated sulfuric acid (100 mL). Cool the flask to 0 °C in an ice-salt bath.
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Addition of Starting Material: Slowly add 4-bromo-2-nitroaniline (21.7 g, 0.1 mol) in portions, ensuring the internal temperature does not exceed 10 °C. Stir until a clear solution is obtained.
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Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (7.5 mL, ~0.18 mol) to concentrated sulfuric acid (25 mL) at 0 °C. Add this mixture dropwise to the reaction flask over 1 hour, maintaining the internal temperature below 5 °C.
-
Causality: The use of a cold nitrating mixture and slow addition is critical to control the exothermic reaction and prevent over-nitration or side product formation.
-
-
Reaction & Workup: Stir the reaction mixture at 0-5 °C for an additional 2 hours. Monitor progress with TLC (3:1 Hexanes:Ethyl Acetate). Carefully pour the reaction mixture onto crushed ice (500 g).
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Isolation: The yellow precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral (pH ~7), and then washed with a small amount of cold ethanol. Dry the solid under vacuum to yield 4-bromo-2,6-dinitroaniline.
Step 2: Synthesis of 5-Bromo-benzene-1,2,3-triamine
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Reagents & Setup: In a round-bottom flask, suspend 4-bromo-2,6-dinitroaniline (13.1 g, 0.05 mol) in concentrated hydrochloric acid (150 mL).
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Reduction: To this stirred suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 84.6 g, 0.375 mol) portion-wise. The reaction is exothermic and may require cooling in a water bath to maintain a temperature of 50-60 °C.
-
Causality: SnCl₂ is a classic, robust reducing agent for converting aromatic nitro groups to amines. The acidic medium is necessary for the reaction mechanism. An excess is used to ensure complete conversion of both nitro groups.
-
-
Reaction & Workup: After the addition is complete, heat the mixture at 90 °C for 3 hours. Cool the reaction to room temperature and then to 0 °C in an ice bath.
-
Isolation: Make the solution strongly basic (pH > 10) by the slow and careful addition of 50% (w/v) aqueous sodium hydroxide. The resulting precipitate (tin salts) is removed by filtration through a pad of Celite. The aqueous layer is extracted with ethyl acetate (3 x 150 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude triamine is often used directly in the next step without further purification due to its instability.
Step 3: Synthesis of 7-Bromo-1H-benzimidazol-5-amine
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Reagents & Setup: Dissolve the crude 5-bromo-benzene-1,2,3-triamine from the previous step in formic acid (100 mL).
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Cyclization: Heat the reaction mixture at reflux (approx. 100-110 °C) for 4 hours. This step involves the condensation of the ortho-diamine with formic acid, followed by dehydration to form the imidazole ring.
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Causality: This is a standard Phillips benzimidazole synthesis. Formic acid serves as both the solvent and the source of the C2 carbon of the benzimidazole ring.
-
-
Workup & Purification: Cool the reaction mixture and pour it into cold water (300 mL). Neutralize carefully with concentrated ammonium hydroxide until a precipitate forms. Collect the solid by filtration, wash with water, and dry.
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Final Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of Dichloromethane/Methanol) or by recrystallization from a suitable solvent like ethanol/water to afford pure 7-Bromo-1H-benzimidazol-5-amine.
Applications in Medicinal Chemistry & Drug Discovery
The true value of 7-Bromo-1H-benzimidazol-5-amine lies in its potential as a versatile intermediate for creating novel, biologically active molecules.[5][12]
Scaffold for Kinase Inhibitor Libraries
Protein kinases are critical targets in oncology and inflammatory diseases. Brominated heterocyclic cores are frequently used in the development of kinase inhibitors.[13] The 7-bromo position can be functionalized via Suzuki or Stille coupling to introduce aryl or heteroaryl moieties that can occupy the hydrophobic regions of an ATP-binding pocket. The 5-amino group can be acylated or derivatized to form hydrogen bonds with the hinge region of the kinase.
Caption: Derivatization potential of the core scaffold in drug discovery.
Other Therapeutic Areas
Beyond kinase inhibition, the benzimidazole scaffold is associated with a wide spectrum of biological activities, including:
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Antimicrobial and Antifungal Activity: The core can be elaborated to target microbial enzymes or cellular processes.[14][15]
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Antiviral Agents: Benzimidazole derivatives have shown promise as inhibitors of viral replication.[1]
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Topoisomerase Inhibition: Certain substituted benzimidazoles can interfere with DNA replication in cancer cells by inhibiting topoisomerase enzymes.[3][16]
Safety and Handling
-
Hazard Statements: Based on analogous structures, this compound should be handled as a potential irritant. Expected GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[17]
-
Precautionary Statements: Standard laboratory precautions should be taken. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[17]
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Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.
Conclusion
7-Bromo-1H-benzimidazol-5-amine is a high-value synthetic intermediate poised for significant application in modern drug discovery. Its strategically placed, orthogonally reactive functional groups—the C7-bromo for cross-coupling and the C5-amine for amide formation—provide medicinal chemists with a powerful platform for generating diverse molecular libraries. The synthetic route detailed herein offers a practical and scalable method for its preparation. As the demand for novel, targeted therapeutics continues to grow, the utility of well-designed heterocyclic building blocks like 7-Bromo-1H-benzimidazol-5-amine will undoubtedly increase, solidifying the role of the benzimidazole scaffold as a truly privileged structure in medicinal chemistry.
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